molecular formula C12H17NO3 B8444685 2-(Isopropylamino)-1-(1,3-benzodioxol-5-yl)ethanol

2-(Isopropylamino)-1-(1,3-benzodioxol-5-yl)ethanol

Cat. No. B8444685
M. Wt: 223.27 g/mol
InChI Key: YWEBTJRVGXLRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04147799

Procedure details

5 g. of 1-(3,4-methylenedioxyphenyl)-2-isopropylaminoethanol hydrochloride are dissolved in 20 mol. of water, and the resulting aqueous solution is made basic with 1N caustic soda. The liberated oil is extracted with ether. The ether layer is separated and dried and the ether is removed by distillation. Upon recrystallization of the crystalline residue from petroleum ether, 1-(3,4-methylenedioxyphenyl)-2-isopropylaminoethanol is obtained as white needle crystals having a melting point of 117°-118° C.
Name
1-(3,4-methylenedioxyphenyl)-2-isopropylaminoethanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[O:10][C:9]2[CH:8]=[CH:7][C:6]([CH:11]([OH:17])[CH2:12][NH:13][CH:14]([CH3:16])[CH3:15])=[CH:5][C:4]=2[O:3]1.[OH-].[Na+]>O>[CH2:2]1[O:10][C:9]2[CH:8]=[CH:7][C:6]([CH:11]([OH:17])[CH2:12][NH:13][CH:14]([CH3:15])[CH3:16])=[CH:5][C:4]=2[O:3]1 |f:0.1,2.3|

Inputs

Step One
Name
1-(3,4-methylenedioxyphenyl)-2-isopropylaminoethanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1OC=2C=C(C=CC2O1)C(CNC(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The liberated oil is extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether layer is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the ether is removed by distillation
CUSTOM
Type
CUSTOM
Details
Upon recrystallization of the crystalline residue from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C(CNC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.